molecular formula C8H16O4 B2731143 (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 2411319-30-5

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B2731143
CAS No.: 2411319-30-5
M. Wt: 176.212
InChI Key: UQULEYCNVVOIRZ-UHFFFAOYSA-N
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Description

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a cyclic acetal derivative with the molecular formula C₈H₁₆O₄ (molar mass: 176.21 g/mol). Its structure features a six-membered 1,3-dioxane ring substituted with two methyl groups at the 2-position, a methoxy group at the 5-position, and a hydroxymethyl (-CH₂OH) group also at the 5-position . Key physicochemical data include:

  • SMILES: CC1(OCC(CO1)(CO)OC)C
  • InChIKey: UQULEYCNVVOIRZ-UHFFFAOYSA-N
  • Mass Spectrometry: Predicted [M+H]⁺ at m/z 177.11214 (CCS: 135.6 Ų) .

Properties

IUPAC Name

(5-methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-7(2)11-5-8(4-9,10-3)6-12-7/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQULEYCNVVOIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of methoxy-substituted benzaldehydes with 2,2-dimethyl-1,3-dioxane-4,6-dione (isopropylidenemalonate, Meldrum’s acid) under specific conditions . The reaction is carried out in methanol with sodium borohydride as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium hydroxide for nucleophilic substitution, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and the dioxane ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent at 5-position Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol Methoxy (-OCH₃) C₈H₁₆O₄ 176.21 Undocumented; likely intermediate
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Amino (-NH₂) C₇H₁₅NO₃ 161.20 Pharmaceutical intermediate; hazard warnings (H302, H315)
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol Ethyl (-CH₂CH₃) C₉H₁₈O₃ 174.24 Undocumented; potential solvent
Solketal (2,2-dimethyl-1,3-dioxolane-4-yl methanol) N/A (five-membered ring) C₆H₁₂O₃ 132.16 Biofuel additive, solvent, plasticizer
Dioxadet ([5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl]methanol) Triazine-aziridine complex C₁₄H₂₄N₆O₃ 324.38 Anticancer agent (ovarian cancer)
Key Observations:
  • The amino analog (CAS 53104-32-8) exhibits higher reactivity due to the -NH₂ group, making it suitable for pharmaceutical synthesis but also more hazardous . Solketal, a five-membered ring analog, is industrially significant in biodiesel valorization due to its stability and low toxicity .
  • Ring Size Effects :

    • Six-membered dioxane derivatives (e.g., target compound) generally exhibit higher thermal stability than five-membered dioxolanes (e.g., solketal) due to reduced ring strain.

Biological Activity

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C8H16O4
  • CAS Number : 4728-12-5
  • Molecular Weight : 176.21 g/mol

This compound features a methoxy group and a dioxane ring, which are critical for its biological activity.

Research indicates that this compound interacts with specific molecular targets within cells. Its mechanism of action is believed to involve:

  • Inhibition of Cell Growth : The compound has shown the ability to inhibit the proliferation of certain cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2) by inducing cell cycle arrest and apoptosis .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways that lead to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Cytotoxicity Assessment

A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines. Key findings include:

Cell LineIC50 Value (μM)Effect on Cell CycleInduced Apoptosis
HCT1160.33G2/M phase arrestYes
Caco-20.51G2/M phase arrestYes
HIEC>100No significant effectNo

These results indicate that while this compound is highly effective against colorectal cancer cells, it exhibits lower toxicity towards normal intestinal epithelial cells (HIEC), suggesting a degree of selectivity .

Mechanistic Insights

Further investigations into the mechanisms revealed:

  • Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the G2/M phase in both HCT116 and Caco-2 cells after 24 hours of treatment.
  • Mitochondrial Membrane Potential : Treatment with this compound resulted in a significant reduction in mitochondrial membrane potential, indicating mitochondrial dysfunction as a precursor to apoptosis .
  • Reactive Oxygen Species Production : The compound was found to promote ROS generation in treated cells, contributing to oxidative stress and subsequent cell death .

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